An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid (CAS 79560-18-2)
An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid (CAS 79560-18-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid (CAS 79560-18-2), a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] This document consolidates available data on its physicochemical properties, synthesis, and known biological relevance. While experimental data on its biological activity and detailed spectroscopic analysis are limited, this guide draws parallels with structurally similar compounds to provide insights into its potential properties and mechanisms. All quantitative data are presented in structured tables, and relevant synthetic pathways are visualized using diagrams.
Physicochemical Properties
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a chiral carboxylic acid. Its properties are summarized in the table below. It is important to note that while some data are from experimental sources, others are predicted and should be used with caution.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [2][3] |
| Molecular Weight | 309.19 g/mol | [2][3] |
| Melting Point | 118-120 °C | [1] |
| Boiling Point | Data not available (predicted) | - |
| pKa | Data not available (predicted) | - |
| Solubility | Data not available | - |
| Appearance | Light brown oil or off-white solid | [1][4] |
Note: Due to the limited availability of public experimental data, the boiling point and pKa are not provided. General solubility principles suggest it is likely soluble in polar organic solvents.
Spectroscopic Data
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¹H NMR: Aromatic protons of the phenyl and dichlorophenyl groups, a methine proton at the chiral center, and methylene protons of the butanoic acid chain.
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¹³C NMR: Carbon signals for the two aromatic rings, the carboxylic acid, the chiral methine carbon, and the methylene carbons.
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IR Spectroscopy: Characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C stretching.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns resulting from the loss of the carboxylic group and cleavage of the butanoic acid chain.[5]
Synthesis and Experimental Protocols
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a crucial intermediate in the industrial synthesis of sertraline.[3] Several synthetic routes have been reported, primarily involving the formation of the carbon skeleton and subsequent modifications.
Synthesis via Hydrogenation of a Butenoic Acid Derivative
One common method involves the hydrogenation of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.[1]
Experimental Protocol:
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Reaction: A solution of 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid (223 g, 0.73 mol) in ethyl acetate (2 L) is hydrogenated over 5% Pd/C catalyst (8 g) at atmospheric pressure and room temperature.[1]
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Monitoring: The reaction is monitored by the cessation of hydrogen uptake, which typically takes about 24 hours.[1]
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Work-up: The catalyst is removed by filtration. The filtrate is then evaporated under vacuum to yield 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid as a light brown oil.[1]
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Purification: The crude product can be crystallized from hexane to yield an off-white solid.[1]
Synthesis from 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid
Another documented route involves a three-step process starting from 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.[4]
Experimental Protocol:
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Reduction: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is reduced to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[4]
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Lactonization: The resulting hydroxy acid is converted to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone.[4]
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Friedel-Crafts Reaction: The furanone intermediate is reacted with benzene in a Friedel-Crafts type reaction to yield the final product.[4]
Biological Activity and Potential Signaling Pathways
Direct experimental studies on the biological activity of 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid are scarce. Its primary known role is as a precursor in the synthesis of sertraline.[3] However, its structural similarity to 4-phenylbutyric acid (4-PBA), a known chemical chaperone and histone deacetylase inhibitor, suggests potential biological activities.
Role as a Sertraline Intermediate
The primary biological relevance of this compound is its role in the synthesis of sertraline, a widely used antidepressant. The butanoic acid is cyclized to a tetralone derivative, which is a key step in forming the core structure of sertraline.[6]
Potential as a Chemical Chaperone
4-Phenylbutyric acid (4-PBA) is known to act as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress by aiding in the proper folding of proteins.[7] Given the structural similarity, it is plausible that 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid could exhibit similar properties. ER stress is implicated in a variety of diseases, including neurodegenerative disorders and metabolic diseases.
Potential Anti-inflammatory and Antimicrobial Activities
Some studies on related compounds with the 4-(3,4-dichlorophenyl)-4-oxobutanoic acid backbone have shown potential antimicrobial and anti-inflammatory properties.[8] However, these activities have not been confirmed for 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid itself. Further research is required to explore these potential therapeutic applications.
Conclusion
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid is a compound of significant interest, primarily due to its indispensable role in the synthesis of sertraline. While its own biological activities have not been extensively studied, its structural similarity to 4-PBA suggests it may possess properties as a chemical chaperone. This guide has summarized the available physicochemical data and synthetic methodologies. Further research is warranted to fully elucidate the spectroscopic properties, biological activity, and potential therapeutic applications of this molecule beyond its role as a synthetic intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | C16H14Cl2O2 | CID 9904723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(3,4-Dichlorophenyl)-4-phenylbutanoic Acid|RUO [benchchem.com]
- 4. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
